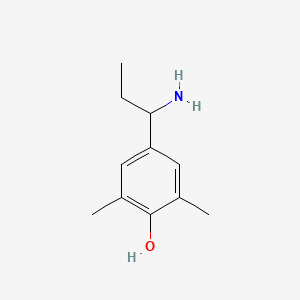

4-(1-Aminopropyl)-2,6-dimethylphenol

Descripción

Contextualization within Aminophenol Chemistry

Aminophenols are a class of aromatic compounds containing both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene (B151609) ring. They exist as three isomers: ortho-, meta-, and para-aminophenol, with the relative positions of the two functional groups dictating their physical and chemical properties. chemcess.com These compounds are amphoteric, meaning they can act as both weak acids (due to the phenolic hydroxyl group) and weak bases (due to the amino group). chemcess.com

The reactivity of aminophenols is characterized by the interplay of the electron-donating amino group and the hydroxyl group. This makes them versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and photographic developers. nih.govchemicalbook.comwikipedia.org For instance, 4-aminophenol (B1666318) is a key precursor in the industrial synthesis of paracetamol. wikipedia.org The amino group can undergo reactions such as alkylation, acylation, and diazotization, while the hydroxyl group can be etherified or esterified. The aromatic ring itself is activated towards electrophilic substitution. mdpi.com

Derivatives of aminophenols are actively being explored for various biological activities, including antimicrobial, antioxidant, and anticancer properties. nih.govnih.goveurekaselect.com The synthesis of novel aminophenol derivatives often involves modifying the amino or hydroxyl groups, or by introducing different substituents onto the aromatic ring to modulate their electronic and steric properties, and thus their biological efficacy. nih.govnih.gov

Table 1: Physicochemical Properties of Isomeric Aminophenols

| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |

|---|---|---|---|

| Molar Mass (g/mol) | 109.13 | 109.13 | 109.13 |

| Melting Point (°C) | 174 | 122-123 | 187.5 |

| Boiling Point (°C) | Sublimes at 153 (at 1.47 kPa) | 164 (at 1.47 kPa) | 284 |

| Water Solubility | Slightly soluble | Soluble in hot water | 1.5 g/100 mL |

| pKa1 (Acidic) | 9.66-9.71 | 9.87 | 10.30 |

| pKa2 (Basic) | 4.66-4.72 | 4.17-4.31 | 5.48-5.50 |

This table is populated with data from multiple sources. chemcess.comwikipedia.org

Significance of the Dimethylphenol Moiety in Organic Synthesis

The dimethylphenol, or xylenol, moiety in 4-(1-Aminopropyl)-2,6-dimethylphenol also imparts specific characteristics. There are six isomers of xylenol, with the positions of the two methyl groups influencing the molecule's reactivity. wikipedia.org In the case of the target compound, the 2,6-dimethylphenol (B121312) substructure is of particular interest.

The two methyl groups in the ortho positions relative to the hydroxyl group provide steric hindrance. This can direct reactions to the para position and also influences the acidity of the phenolic proton. 2,6-Dimethylphenol is a crucial monomer in the production of poly(p-phenylene oxide) (PPO), a high-performance thermoplastic, through oxidative coupling reactions. mdpi.comresearchgate.net This highlights the potential of 2,6-disubstituted phenols as building blocks for novel polymers.

The presence of methyl groups on the phenol (B47542) ring also affects its electronic properties. As electron-donating groups, they activate the ring towards electrophilic substitution, though this is tempered by their steric bulk. Dimethylphenol derivatives are used as intermediates in the synthesis of antioxidants, resins, and other specialty chemicals. ontosight.ainih.gov The synthesis of various substituted dimethylphenols is an active area of research, often involving the alkylation of phenol or cresols. researchgate.net

Table 2: Physicochemical Properties of Selected Dimethylphenol Isomers

| Property | 2,6-Dimethylphenol | 3,4-Dimethylphenol |

|---|---|---|

| Molar Mass (g/mol) | 122.16 | 122.16 |

| Melting Point (°C) | 43-45 | 62-68 |

| Boiling Point (°C) | 203 | 226-228 |

| Water Solubility | Slightly soluble | 4.76 g/L |

This table is populated with data from multiple sources. wikipedia.orgnih.govnist.gov

Research Gaps and Future Directions for the Compound

The most significant research gap concerning 4-(1-Aminopropyl)-2,6-dimethylphenol is the lack of fundamental data. There is a scarcity of published studies detailing its synthesis, characterization, and properties. This presents a clear and immediate direction for future research.

Key Research Gaps and Potential Future Directions:

Synthesis and Characterization: The development of an efficient and scalable synthesis for 4-(1-Aminopropyl)-2,6-dimethylphenol is a primary research goal. Following synthesis, comprehensive characterization using modern spectroscopic and analytical techniques would be essential to establish its fundamental properties. A closely related compound, 4-(2-aminopropyl)-2,6-xylenol, has been noted in chemical literature, suggesting that synthetic routes could be adapted. ontosight.ai Another related compound, 4-(aminomethyl)-2,6-dimethylphenol, is also commercially available, providing further avenues for synthetic exploration. chemicalbook.com

Biological Activity Screening: Given that many aminophenol derivatives exhibit biological activity, a logical next step would be to screen 4-(1-Aminopropyl)-2,6-dimethylphenol for a range of biological effects. google.com Based on its structural motifs, it could be investigated for antioxidant, antimicrobial, or anticancer properties. nih.govmdpi.com

Polymer Chemistry: The 2,6-dimethylphenol core suggests that this compound could serve as a functionalized monomer. Future research could explore its potential in polymerization reactions, possibly leading to the development of novel polymers with unique properties imparted by the aminopropyl side chain.

Catalysis: The presence of both a hydroxyl and an amino group makes it a potential candidate as a ligand in coordination chemistry and catalysis. The synthesis and evaluation of its metal complexes could be a fruitful area of investigation.

Table 3: Potential Research Trajectories for 4-(1-Aminopropyl)-2,6-dimethylphenol

| Research Area | Focus of Investigation | Potential Outcomes |

|---|---|---|

| Synthetic Chemistry | Development of efficient synthetic pathways. | Establishment of reliable methods for producing the compound for further study. |

| Medicinal Chemistry | Screening for biological activities (e.g., antioxidant, antimicrobial). | Discovery of new therapeutic agents. |

| Materials Science | Use as a monomer in polymerization reactions. | Creation of novel polymers with tailored properties. |

| Coordination Chemistry | Synthesis and characterization of metal complexes. | Development of new catalysts or functional materials. |

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H17NO |

|---|---|

Peso molecular |

179.26 g/mol |

Nombre IUPAC |

4-(1-aminopropyl)-2,6-dimethylphenol |

InChI |

InChI=1S/C11H17NO/c1-4-10(12)9-5-7(2)11(13)8(3)6-9/h5-6,10,13H,4,12H2,1-3H3 |

Clave InChI |

SYBWJHSWVBZTFP-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=CC(=C(C(=C1)C)O)C)N |

Origen del producto |

United States |

Spectroscopic Elucidation and Advanced Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Specific, experimentally determined ¹H and ¹³C NMR chemical shift data for 4-(1-Aminopropyl)-2,6-dimethylphenol are not available in the reviewed scientific literature. Such data would be crucial for assigning the specific protons and carbons within the molecule's structure, including the aromatic protons, the methyl groups, and the distinct protons and carbons of the aminopropyl chain.

Advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between atoms in a molecule. However, no published studies employing these techniques for the structural elucidation of 4-(1-Aminopropyl)-2,6-dimethylphenol could be located.

Vibrational Spectroscopy for Functional Group Characterization (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For 4-(1-Aminopropyl)-2,6-dimethylphenol, these techniques would be expected to identify characteristic vibrations for the O-H (phenol), N-H (amine), C-H (aliphatic and aromatic), and C=C (aromatic) bonds. Despite the utility of these methods, specific FT-IR and Raman spectra for this compound have not been published.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. It also offers insights into the molecule's structure through analysis of its fragmentation patterns. A search of mass spectrometry databases and literature did not yield any HRMS data for 4-(1-Aminopropyl)-2,6-dimethylphenol.

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

X-ray crystallography allows for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details. There is no indication in the current scientific literature that 4-(1-Aminopropyl)-2,6-dimethylphenol has been successfully crystallized and its structure determined by X-ray diffraction.

Computational and Theoretical Investigations of 4-(1-Aminopropyl)-2,6-dimethylphenol Currently Unavailable in Publicly Accessible Research

Extensive searches of scholarly and scientific databases have revealed a notable absence of specific computational chemistry and theoretical studies focused on the compound 4-(1-Aminopropyl)-2,6-dimethylphenol. Despite the growing application of theoretical methods in characterizing molecular structures and predicting reactivity, this particular compound does not appear to have been the subject of dedicated published research in the areas outlined for investigation.

Therefore, detailed research findings required to populate the specific sections and subsections of the requested article—including Density Functional Theory (DFT) studies on its molecular geometry and electronic structure, Quantum Theory of Atoms in Molecules (QTAIM) analysis of its intramolecular interactions, and the prediction of its reactivity descriptors—are not available in the current body of scientific literature.

This includes a lack of published data on:

Conformational Analysis and Energy Minima: Specific studies determining the most stable three-dimensional arrangements of the molecule and their corresponding energy levels.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculations of the highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding the molecule's electronic properties and reactivity.

Assessment of Intramolecular Hydrogen Bonding Networks: QTAIM analyses that would characterize the hydrogen bonds within the molecule.

Fukui Functions and Local Softness: Predictive calculations that identify the most likely sites for nucleophilic and electrophilic attack.

Without such foundational research, a scientifically accurate and data-driven article on the computational and theoretical aspects of 4-(1-Aminopropyl)-2,6-dimethylphenol cannot be constructed at this time. Further research in the field of computational chemistry would be necessary to generate the data required for such an analysis.

Computational Chemistry and Theoretical Investigations

Prediction of Reactivity Descriptors and Site Selectivity

Global and Local Electrophilicity Indices

Global and local electrophilicity indices are crucial in predicting the chemical reactivity of a molecule. These indices are derived from conceptual Density Functional Theory (DFT) and provide a quantitative measure of a molecule's ability to accept electrons.

Local electrophilicity indices provide information about the specific atomic sites within a molecule that are most susceptible to nucleophilic attack. These indices are essential for understanding regioselectivity in chemical reactions. By calculating local electrophilicity, it is possible to identify the most electrophilic centers in 4-(1-Aminopropyl)-2,6-dimethylphenol. Typically, in phenol (B47542) derivatives, the carbon atoms of the aromatic ring and the oxygen atom of the hydroxyl group are key sites of interest. The aminopropyl substituent would further influence the electron distribution and, consequently, the local electrophilicity at different positions on the benzene (B151609) ring.

Table 1: Representative Global and Local Electrophilicity Indices for Substituted Phenols This table presents illustrative data based on computational studies of similar phenolic compounds to provide context for the expected values for 4-(1-Aminopropyl)-2,6-dimethylphenol.

| Compound | Global Electrophilicity (ω) (eV) | Most Electrophilic Atom(s) |

|---|---|---|

| Phenol | 1.5 - 2.0 | C4 (para) |

| p-Nitrophenol | 3.0 - 3.5 | C4 (para), N (nitro) |

| p-Cresol | 1.4 - 1.8 | C4 (para) |

Simulation of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods are powerful tools for simulating and interpreting the spectroscopic properties of molecules, providing a deeper understanding of their structure and electronic transitions.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra, specifically ¹H and ¹³C chemical shifts, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations help in the assignment of experimental NMR signals and can predict the spectra for novel compounds. For 4-(1-Aminopropyl)-2,6-dimethylphenol, the calculated chemical shifts would be influenced by the electronic environment of each proton and carbon atom, which is determined by the hydroxyl, aminopropyl, and dimethyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra. nih.gov This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The simulated spectrum for 4-(1-Aminopropyl)-2,6-dimethylphenol would likely show characteristic absorption bands related to π-π* transitions within the benzene ring, with the positions of these bands being modulated by the substituents.

IR Spectroscopy: The simulation of Infrared (IR) spectra through computational methods allows for the prediction of vibrational frequencies corresponding to different functional groups within the molecule. nih.gov For 4-(1-Aminopropyl)-2,6-dimethylphenol, the simulated IR spectrum would exhibit characteristic peaks for the O-H stretching of the phenolic hydroxyl group, N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the benzene ring.

Table 2: Predicted Spectroscopic Data for 4-(1-Aminopropyl)-2,6-dimethylphenol This table provides an example of the type of data that would be generated from spectroscopic simulations. The values are hypothetical and based on typical ranges for similar aminophenol derivatives.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - OH | 4.5 - 5.5 |

| ¹³C NMR | Chemical Shift (ppm) - C-OH | 150 - 160 |

| UV-Vis | λmax (nm) | 270 - 290 |

| IR | O-H Stretch (cm⁻¹) | 3300 - 3500 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. chemrxiv.org The MEP map is typically colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For 4-(1-Aminopropyl)-2,6-dimethylphenol, the MEP surface would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. The nitrogen atom of the amino group would also exhibit a negative potential. Conversely, the hydrogen atom of the hydroxyl group and the protons of the amino group would be associated with regions of positive potential (blue), making them likely sites for nucleophilic interaction. The aromatic ring itself would display a complex potential distribution influenced by all the substituents. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactivity in various chemical environments. chemrxiv.orgimist.ma

Advanced Methodological Applications in Chemical Research

Development of Analytical Methods for Detection and Quantification

The structural complexity and functional groups of 4-(1-Aminopropyl)-2,6-dimethylphenol necessitate the development of robust analytical methods for its detection, quantification, and purity assessment. These methods are crucial for monitoring its synthesis, ensuring the quality of the final product, and studying its interactions in complex matrices.

Chromatographic techniques are indispensable for the analysis of 4-(1-Aminopropyl)-2,6-dimethylphenol. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), provides a powerful tool for its quantification and for monitoring the progress of reactions in which it is a reactant or product. The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation from starting materials, intermediates, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for assessing the compound's purity and identifying volatile impurities. pharmacyjournal.info For GC-MS analysis, derivatization of the polar hydroxyl and amino groups may be necessary to increase volatility and improve peak shape. The mass spectrum obtained provides a unique fragmentation pattern, allowing for unambiguous identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. pharmacyjournal.info Analysis of related phenolic compounds, such as the anesthetic propofol (2,6-diisopropylphenol), by GC/MS and LC-MS/MS demonstrates the capability of these methods to separate and quantify structurally similar molecules and their metabolites. labmedica.com

| Technique | Typical Application | Key Parameters | Detection Method |

|---|---|---|---|

| HPLC | Quantification, Reaction Monitoring | Reversed-phase C18 column, Acetonitrile/Water gradient | UV-Vis (Diode Array Detector), Mass Spectrometry (MS) |

| GC-MS | Purity Assessment, Impurity Identification | Capillary column (e.g., DB-5ms), Temperature programming, Helium carrier gas | Mass Spectrometry (Electron Ionization) |

Capillary Electrophoresis (CE) offers a high-resolution separation technique well-suited for analyzing charged species. nih.gov The aminopropyl group of 4-(1-Aminopropyl)-2,6-dimethylphenol can be protonated under acidic conditions, rendering the molecule cationic and thus amenable to CE analysis. This method is highly efficient for purity assessment, capable of separating the target compound from closely related impurities with different charge-to-size ratios.

Furthermore, Affinity Capillary Electrophoresis (ACE) can be employed to study noncovalent interactions between 4-(1-Aminopropyl)-2,6-dimethylphenol and other molecules, such as proteins or nucleic acids. nih.gov By observing changes in the electrophoretic mobility of the compound in the presence of a potential binding partner, ACE can be used to determine binding affinities and interaction kinetics, which is valuable in drug discovery and molecular recognition studies. nih.govnih.gov

Utilization in Advanced Materials Science Research

The distinct functional groups on 4-(1-Aminopropyl)-2,6-dimethylphenol make it a versatile building block in materials science for creating polymers and supramolecular assemblies with tailored properties.

Poly(phenylene oxide) (PPO) is a high-performance thermoplastic typically synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol (B121312) (DMP). uc.edursc.org This polymerization proceeds via the coupling of phenoxy radicals at the para-position. Since the para-position in 4-(1-Aminopropyl)-2,6-dimethylphenol is substituted, it cannot homopolymerize to form a linear PPO chain.

However, it can be strategically employed as a comonomer with DMP to introduce specific functionalities into the PPO backbone. researchgate.net The incorporation of the aminopropyl group via copolymerization results in an amino-functionalized PPO resin. researchgate.net This pendant amino group serves as a reactive site for further modifications, such as grafting other polymer chains, attaching cross-linking agents, or improving adhesion to other materials. The synthesis is typically carried out using a copper-amine catalyst system in the presence of oxygen. mdpi.comgoogle.com

| Component | Function | Example |

|---|---|---|

| Monomer | Forms the polymer backbone | 2,6-Dimethylphenol |

| Functional Comonomer | Introduces reactive sites and modifies properties | 4-(1-Aminopropyl)-2,6-dimethylphenol |

| Catalyst System | Facilitates oxidative coupling | Copper(I) bromide / N-Butyldimethylamine |

| Oxidizing Agent | Drives the polymerization reaction | Oxygen (O₂) |

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The structure of 4-(1-Aminopropyl)-2,6-dimethylphenol is well-suited for designing such materials. It possesses:

A phenolic -OH group, which is a strong hydrogen bond donor and acceptor.

An amino -NH₂ group, which also participates actively in hydrogen bonding.

An aromatic ring, which can engage in π-π stacking interactions.

These features allow the molecule to act as a versatile tecton (building block) for the programmed self-assembly of complex architectures. Through specific hydrogen bonding patterns between the hydroxyl and amino groups, molecules can organize into one-dimensional chains, two-dimensional sheets, or intricate three-dimensional networks. whiterose.ac.uk The interplay of hydrogen bonding and π-π stacking can lead to the formation of soft materials like gels or liquid crystals, where the bulk properties are dictated by the underlying molecular arrangement. whiterose.ac.uk

Development as a Spectroscopic Probe

The intrinsic photophysical properties of the phenol (B47542) ring system suggest that 4-(1-Aminopropyl)-2,6-dimethylphenol could be developed as a spectroscopic probe. Phenolic compounds often exhibit fluorescence, and their spectral characteristics (e.g., emission wavelength and quantum yield) can be highly sensitive to the local microenvironment.

The presence of the aminopropyl group can modulate the electronic structure of the phenol fluorophore. The protonation state of the amino group is pH-dependent, which could cause predictable shifts in the compound's UV-Vis absorption or fluorescence emission spectra. This suggests its potential as a pH-sensitive probe. Furthermore, the amino and hydroxyl groups can act as binding sites for metal ions or other analytes. Analyte binding could trigger a measurable change in the spectroscopic signal, forming the basis for a chemosensor.

| Structural Feature | Spectroscopic Role | Potential Application |

|---|---|---|

| 2,6-Dimethylphenol Ring | Core Fluorophore | Sensing changes in environmental polarity |

| Amino (-NH₂) Group | pH-sensitive modulator; Binding site | Fluorescent pH indicator |

| Hydroxyl (-OH) Group | Modulator; Binding site | Probe for metal ion detection |

Applications in Fluorescence Microscopy (e.g., controlling emissive states)8.3.2. Single-Molecule Fluorescence Spectroscopy (SMFS) for Dynamic Process Investigation8.4. Applications in Gas Separation Research (e.g., CO2 absorption, given amine functionality)

Further research and publication of studies specifically investigating "4-(1-Aminopropyl)-2,6-dimethylphenol" are necessary to provide the detailed information required for an in-depth article on its advanced methodological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.